N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
This compound belongs to the quinazolinone class, characterized by a fused bicyclic quinazoline core substituted with a 1,3-dioxolo group at positions 4,5-g. The structure is further modified by a 3-phenyl-1,2,4-oxadiazole moiety linked via a methyl group at position 7, and an N-benzyl acetamide side chain at position 2.
Properties
Molecular Formula |
C27H21N5O6 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C27H21N5O6/c33-23(28-13-17-7-3-1-4-8-17)14-31-20-12-22-21(36-16-37-22)11-19(20)26(34)32(27(31)35)15-24-29-25(30-38-24)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,28,33) |
InChI Key |
UXPMHIMVLGCJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer activities. In vitro studies have shown that compounds similar to N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide can inhibit tumor cell proliferation effectively. For instance:
- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated that oxadiazole derivatives can interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains and fungi:
- In vitro Studies : Compounds containing oxadiazole moieties were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimal inhibitory concentrations (MIC) in the low micromolar range .
Anti-inflammatory Effects
N-benzyl derivatives have been explored for their anti-inflammatory properties. Preliminary studies suggest that they may reduce inflammation markers in vitro:
- Evaluation Methods : The anti-inflammatory effects were assessed using assays to measure cytokine production and nitric oxide levels in activated macrophages .
Case Studies
Several case studies highlight the compound's potential applications:
- Anticancer Research : A study conducted on various synthesized oxadiazole derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Testing : In a comparative study against known antibiotics, N-benzyl derivatives exhibited superior activity against resistant strains of bacteria such as MRSA .
Mechanism of Action
The mechanism of action of N-benzyl-2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Compound 9f (): Features a benzodiazolyl-phenoxymethyl-triazole-thiazole scaffold. Unlike the target compound’s quinazoline-oxadiazole core, 9f employs a triazole-thiazole system. Despite structural differences, both compounds share acetamide side chains and aromatic substitutions, which may influence solubility and target affinity.
- N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide (): Shares the quinazoline-dioxolane core and oxadiazole substituent but replaces the benzyl group with a 2,3-dimethylphenyl moiety. This substitution likely alters steric hindrance and lipophilicity, impacting membrane permeability .
Bioactivity Profiling
- Aglaithioduline vs.
- Benzimidazole Derivatives (): Compound 28, containing a benzodioxolyl acetamide group, inhibits indoleamine 2,3-dioxygenase‑1 (IDO1). The target compound’s benzyl acetamide and dioxolane groups may similarly modulate immune-related pathways .
Key Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Bioactivity and Physicochemical Properties
| Compound | LogP* | TPSA (Ų)* | Predicted Target | Reference |
|---|---|---|---|---|
| Target Compound | ~3.5 | ~95 | Kinases/HDACs | |
| Aglaithioduline | 2.8 | 90 | HDAC8 | |
| Compound 28 () | 3.1 | 88 | IDO1 |
*Estimated using analogous data from and .
Research Implications and Limitations
The target compound’s structural complexity necessitates further in vitro validation to confirm hypothesized kinase or HDAC inhibition. Comparative studies with ’s dimethylphenyl analog could clarify the role of aromatic substituents in bioavailability. Limitations include sparse direct pharmacological data and reliance on analog-based predictions.
Biological Activity
N-benzyl-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone core fused with a dioxole moiety and an oxadiazole substituent. The presence of these functional groups contributes to its diverse biological activities.
1. Antitumor Activity
Research has indicated that derivatives of quinazolinones exhibit promising antitumor properties. For instance, compounds similar to N-benzyl-2-(6,8-dioxo...) have shown cytotoxic effects against various cancer cell lines. A study reported that certain quinazolinone derivatives displayed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
3. Antioxidant Properties
Antioxidant assays have demonstrated that the compound exhibits significant free radical scavenging activity. This is attributed to the presence of multiple electron-donating groups within its structure, which can neutralize reactive oxygen species (ROS) .
Structure-Activity Relationship (SAR)
The biological activity of N-benzyl-2-(6,8-dioxo...) can be linked to its structural features. Key observations from SAR studies include:
- Oxadiazole Ring : The presence of the 1,2,4-oxadiazole moiety enhances the compound's interaction with biological targets.
- Dioxole Moiety : Contributes to increased lipophilicity, facilitating better cell membrane penetration.
- Benzyl Group : Enhances binding affinity to target proteins involved in tumor progression and microbial resistance.
Case Studies
- Antitumor Efficacy in Animal Models
- In Vitro Antimicrobial Testing
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
